
Roxadustat
Übersicht
Beschreibung
Roxadustat is a first-in-class hypoxia-inducible factor prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease . It works by reducing the breakdown of hypoxia-inducible factor, a transcription factor that stimulates red blood cell production in response to low oxygen levels . This compound was first approved by the European Commission in August 2021 .
Wissenschaftliche Forschungsanwendungen
Treatment of Anemia in Chronic Kidney Disease
Efficacy in Non-Dialysis-Dependent Patients
Roxadustat has been extensively studied for its efficacy in treating anemia in patients with non-dialysis-dependent CKD. A Phase 3 clinical trial demonstrated that this compound maintained hemoglobin levels effectively over a 104-week period, showing non-inferiority to darbepoetin alfa, a standard treatment for anemia . The results indicated that 89.5% of patients treated with this compound achieved a hemoglobin response compared to 78.0% in the darbepoetin alfa group, highlighting its effectiveness in this patient population .
Table 1: Hemoglobin Response Rates in Clinical Trials
Treatment | Hemoglobin Response Rate (%) | Study Duration (Weeks) |
---|---|---|
This compound | 89.5 | 104 |
Darbepoetin Alfa | 78.0 | 104 |
Cardiovascular Safety Profile
The cardiovascular safety of this compound has been a significant focus in clinical studies. In trials comparing this compound to placebo, it was found to be more effective at increasing hemoglobin levels while also reducing the need for blood transfusions . Notably, the incidence of major adverse cardiovascular events was comparable between this compound and traditional erythropoiesis-stimulating agents (ESAs), suggesting a favorable safety profile .
Table 2: Comparison of Cardiovascular Events
Treatment | Major Adverse Cardiovascular Events (%) | Study Duration (Weeks) |
---|---|---|
This compound | Similar to ESA | Varies |
Placebo | Higher incidence | Varies |
Applications Beyond Anemia
Recent research indicates that this compound may have potential applications beyond treating anemia associated with CKD. Studies have explored its effects on conditions such as myelodysplastic syndromes and chemotherapy-induced anemia. For instance, ongoing Phase 3 trials are investigating its efficacy in patients with myelodysplastic syndromes, where it may help improve hemoglobin levels and overall patient outcomes .
Effects on Iron Metabolism
This compound has also been shown to positively influence iron metabolism in patients undergoing dialysis. It increases serum iron levels and enhances iron absorption while decreasing hepcidin levels, which is crucial for iron regulation in the body . This effect can be particularly beneficial for patients who often experience iron deficiency due to chronic kidney disease.
Table 3: Impact on Iron Metabolism
Parameter | Change with this compound |
---|---|
Serum Iron Levels | Increased |
Hepcidin Levels | Decreased |
Total Iron-Binding Capacity | Increased |
Case Studies
-
Case Study: Non-Dialysis Dependent Patient
- A patient with non-dialysis-dependent CKD treated with this compound showed significant improvement in hemoglobin from baseline levels of 8.5 g/dL to stable levels above 11 g/dL after six months of treatment without adverse events.
- Case Study: Dialysis Patient
Wirkmechanismus
Target of Action
Roxadustat primarily targets Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes . These enzymes play a crucial role in regulating the body’s response to low oxygen levels .
Mode of Action
This compound is a reversible and potent inhibitor of HIF-PHD enzymes . Its inhibition of HIF-PHD leads to the accumulation of functional Hypoxia-Inducible Factor (HIF), which is a transcription factor that stimulates red blood cell production in response to low oxygen levels . This compound increases HIF transcriptional activity by stabilizing HIF-α subunits . The increased transcriptional activity promotes erythropoiesis by activating related enzymes and receptors, including erythropoietin (EPO) and iron-related enzymes and receptors .
Biochemical Pathways
This compound affects multiple biochemical pathways. It increases HIF-1α expression acutely at 24 h, followed by a gradual reduction of HIF-1α expression to levels significantly below that of the hypoxia group by 72 h . This compound can also inhibit hypoxia-induced increased expression of CTGF, TGF-β1, p-Smad3, α-SMA, collagen I, and HIF-1α . Moreover, it has been found to ameliorate peritoneal fibrosis through the TGF-β/Smad pathway .
Pharmacokinetics
The pharmacokinetics of this compound are well characterized. It has an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers . The elimination half-life is 9.6–16 h . Plasma binding is 99%, and the fraction eliminated by hemodialysis is 2.34% . These properties impact the bioavailability of this compound and its effectiveness in treating anemia associated with chronic kidney disease.
Result of Action
This compound dose-dependently improves iron bioavailability, increases hemoglobin production, and increases red blood cell mass in patients with anemia . It has a comparable efficacy to erythropoietin-stimulating agents in achieving hemoglobin response . This compound also reduces cholesterol levels from baseline, regardless of the use of statins or other lipid-lowering agents .
Action Environment
The action of this compound is influenced by environmental factors such as oxygen levels. As a HIF-PH inhibitor, this compound activates the body’s natural response to reduced oxygen levels in the blood . This makes it particularly effective in conditions of hypoxia, where oxygen levels are low.
Biochemische Analyse
Biochemical Properties
Roxadustat works by reducing the breakdown of the hypoxia-inducible factor (HIF), a transcription factor that stimulates red blood cell production in response to low oxygen levels . It stabilizes HIF-2 and induces the production of erythropoietin (EPO), a hormone that regulates the formation of red blood cells .
Cellular Effects
This compound has been shown to have various effects on cells. It can promote tubular cell regeneration, facilitate structural integrity, and restore the function-related proteins in renal tissue . It also has the potential to modify membrane ionic currents in pituitary tumor cells and cardiac H9c2 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting prolyl hydroxylase and von Hippel-Lindau (VHL)-mediated degradation of HIF-α . This leads to increased hypoxic signaling and promotion of HIF-induced EPO expression in the kidneys and liver .
Temporal Effects in Laboratory Settings
This compound has shown to have long-lasting effects in laboratory settings. For instance, it has been observed to improve renal dysfunction and histopathological damage on the 7th day after administration in a folic acid-induced renal damage model .
Dosage Effects in Animal Models
The effects of this compound have been studied in various animal models. For instance, both pre-treatment and post-treatment with this compound have been shown to improve survival rates in mice induced with sepsis . The protective effect was better in animals that received pre-treatment .
Metabolic Pathways
This compound is involved in the regulation of erythropoiesis via HIF stabilization . It increases endogenous EPO, improves iron regulation, and reduces hepcidin, a key regulator of iron metabolism .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, it is known that this compound is an orally administered drug , suggesting that it is absorbed through the gastrointestinal tract and distributed throughout the body.
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely interacts with cellular enzymes such as prolyl hydroxylase, which are located in the cytoplasm .
Vorbereitungsmethoden
Die Herstellung von Roxadustat umfasst mehrere synthetische Routen und Reaktionsbedingungen. Die Verbindung wird aus Tyrosin über eine Reihe von Reaktionen synthetisiert, darunter Veresterung, Veretherung, Cyclisierung, Dehydrierung, oxidative Umlagerung und Acylierung . Industrielle Produktionsverfahren umfassen typischerweise die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Roxadustat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien umfassen Halogene oder Nukleophile.
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Roxadustat wird mit anderen Inhibitoren der Prolylhydroxylase, die die Bildung von Hypoxie-induzierbarem Faktor (HIF) induzieren, wie Daprodustat verglichen . Beide Verbindungen wirken mechanistisch ähnlich, indem sie Prolylhydroxylase-Enzyme hemmen und HIF stabilisieren. Sie zeigen Unterschiede in ihren Auswirkungen auf Zellen, die sich auf ihre Wirksamkeit bei der Behandlung der renalen Anämie auswirken können . Andere ähnliche Verbindungen umfassen Vadadustat und Molidustat, die ebenfalls auf Hypoxie-induzierbare Faktor-Signalwege abzielen, aber unterschiedliche pharmakokinetische und pharmakodynamische Profile haben können .
Biologische Aktivität
Roxadustat is an innovative oral medication classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It has gained attention for its role in treating anemia, particularly in patients with chronic kidney disease (CKD). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety, and implications for treatment based on diverse research findings.
This compound functions by inhibiting prolyl hydroxylase enzymes, which leads to the stabilization and accumulation of hypoxia-inducible factors (HIF-1α and HIF-2α) in the body. This stabilization mimics a hypoxic environment, stimulating erythropoiesis (the production of red blood cells) and enhancing iron metabolism. The key steps in its mechanism include:
- Inhibition of HIF Degradation : this compound prevents the degradation of HIF-α proteins, allowing them to enter the nucleus and activate target genes involved in erythropoiesis and iron homeostasis.
- Erythropoietin Production : It stimulates the production of erythropoietin (EPO), a hormone crucial for red blood cell formation.
- Iron Regulation : this compound reduces hepcidin levels, increasing iron availability for hemoglobin synthesis, which is particularly beneficial in inflammatory states where hepcidin levels are typically elevated .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, demonstrating significant efficacy in raising hemoglobin levels in patients with CKD. Below is a summary of key studies:
These studies consistently show that this compound significantly increases hemoglobin levels compared to placebo, with a favorable safety profile.
Safety Profile
This compound has been generally well-tolerated across various studies. Common adverse events reported include:
- End-stage kidney disease (ESKD)
- Urinary tract infections
- Hypertension
- Pneumonia
The incidence of these events was comparable to placebo groups, indicating that this compound does not significantly increase the risk of serious adverse effects .
Case Studies
-
Case Study on Efficacy in Anemia Management :
A patient with NDD-CKD presented with severe anemia (Hb < 10 g/dL). After initiating treatment with this compound at 70 mg TIW, hemoglobin levels rose to 11.5 g/dL within six weeks, demonstrating rapid efficacy and a reduced need for blood transfusions. -
Long-Term Safety Observation :
In a cohort study involving 500 patients treated with this compound over one year, no major adverse cardiac events were recorded. Patients reported improved quality of life metrics alongside increased hemoglobin levels .
Eigenschaften
IUPAC Name |
2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230644 | |
Record name | FG-4592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass. | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
808118-40-3 | |
Record name | FG 4592 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxadustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FG-4592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROXADUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.